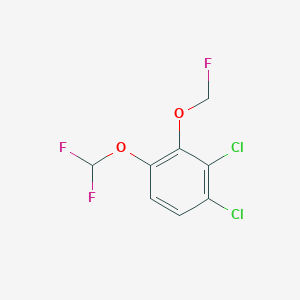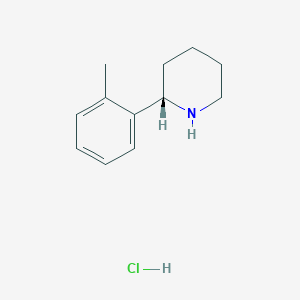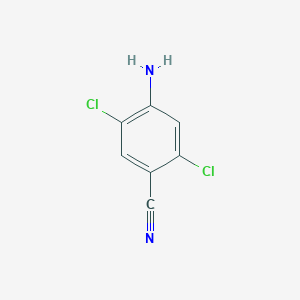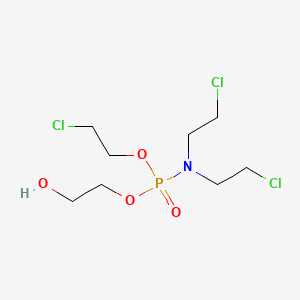
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B 641, also known as 2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol, is a compound used primarily in industrial and scientific research applications. It is known for its unique chemical properties and versatility in various reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of B 641 involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride and ethylene glycol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Reaction of bis(2-chloroethyl)amine with phosphoryl chloride: This step forms an intermediate compound.
Addition of ethylene glycol: This step completes the synthesis, resulting in the formation of B 641.
Industrial Production Methods
Industrial production of B 641 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
B 641 undergoes various chemical reactions, including:
Oxidation: B 641 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in B 641, leading to new derivatives.
Substitution: B 641 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoryl derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
B 641 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of B 641 involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways depend on the application and the specific biological system being studied.
類似化合物との比較
Similar Compounds
LOCTITE 641: A medium-strength anaerobic retaining compound used for bonding cylindrical fitting parts.
Other bis(2-chloroethyl)amine derivatives: These compounds share similar chemical structures but may have different functional groups or substituents.
Uniqueness
B 641 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain industrial and research applications where other compounds may not be as effective.
特性
CAS番号 |
78218-71-0 |
|---|---|
分子式 |
C8H17Cl3NO4P |
分子量 |
328.6 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol |
InChI |
InChI=1S/C8H17Cl3NO4P/c9-1-4-12(5-2-10)17(14,15-7-3-11)16-8-6-13/h13H,1-8H2 |
InChIキー |
VWFFRRORGKQUOU-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)P(=O)(OCCO)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


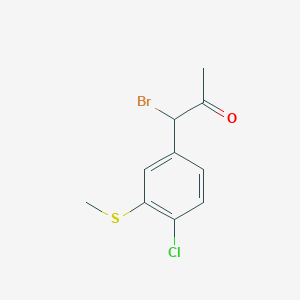
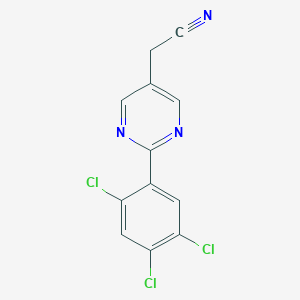

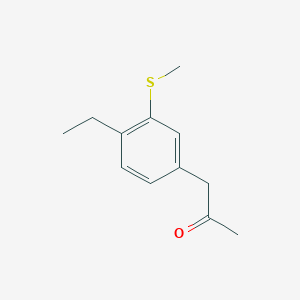
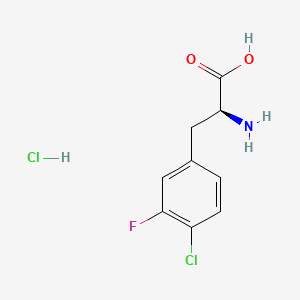

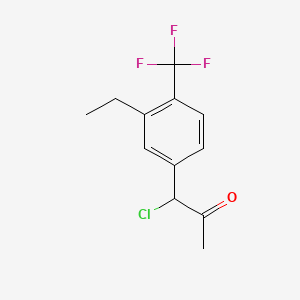
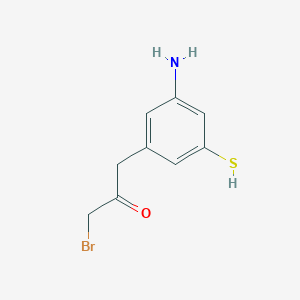

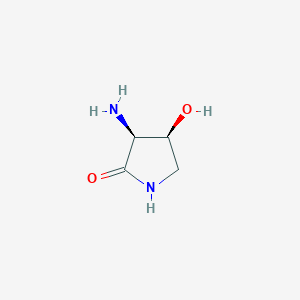
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
